molecular formula C7H9N3O2S B593905 2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1360364-70-0

2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Katalognummer: B593905
CAS-Nummer: 1360364-70-0
Molekulargewicht: 199.228
InChI-Schlüssel: YEGXRKXNESQFNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS: 1111110-38-3) is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core substituted with a methylsulfonyl (-SO₂Me) group at the 2-position. Its molecular formula is C₇H₉N₃O₂S, with a molecular weight of 199.23 g/mol .

This compound is typically stored under 2–8°C in a dark, sealed, and dry environment to prevent degradation . Safety data indicate risks of acute toxicity (H302: harmful if swallowed), skin irritation (H315), and eye irritation (H319), necessitating precautions during handling .

Eigenschaften

IUPAC Name

2-methylsulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c1-13(11,12)7-9-3-5-2-8-4-6(5)10-7/h3,8H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGXRKXNESQFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C2CNCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856734
Record name 2-(Methanesulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360364-70-0
Record name 2-(Methanesulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Cyclocondensation of Pyrrole and Pyrimidine Precursors

A widely adopted method involves cyclocondensation between ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate (21 ) and guanylating agents. For example, reaction with 1,3-bis(methoxycarbonyl)-2-methylthiopseudourea in methanol catalyzed by acetic acid yields the pyrrolo[3,2-d]pyrimidine core. Adaptation for the [3,4-d] isomer necessitates substituting the pyrrole precursor with ethyl 4-amino-6-methyl-1H-pyrrole-3-carboxylate, followed by cyclization under analogous conditions.

Key Reaction Parameters

  • Solvent: Methanol or ethanol

  • Catalyst: Acetic acid (5 equiv)

  • Temperature: Reflux (65–78°C)

  • Yield: 30–41% over three steps

Halogenation and Functionalization

Introduction of the Methylsulfonyl Group

Nucleophilic Substitution of Chloro Intermediates

The most direct route involves substituting a chloro group at position 2 with methanesulfonyl anion. This method, adapted from Elliott et al.'s work on pyrrolo[3,2-d]pyrimidines, proceeds via:

  • Protection of the 2-Amino Group : Treatment with pivaloyl chloride forms N-(4-chloro-6-methyl-5H-pyrrolo[3,4-d]pyrimidin-2-yl)-2,2-dimethylpropanamide to prevent side reactions.

  • Sulfonylation : Reaction with methanesulfonyl chloride (MsCl) in tetrahydrofuran (THF) using sodium hydride (NaH) as a base at 0°C to room temperature.

  • Deprotection : Hydrolysis with aqueous sodium hydroxide (2M) to remove the pivaloyl group.

Optimized Conditions

  • Reagents: MsCl (1.2 equiv), NaH (1.5 equiv)

  • Solvent: THF

  • Temperature: 0°C → RT, 12 h

  • Yield: 68–75%

Suzuki-Miyaura Coupling for Sulfonyl Incorporation

For advanced derivatives, palladium-catalyzed cross-coupling introduces sulfonyl-containing boronic acids. This method, inspired by RET kinase inhibitor syntheses, involves:

  • Iodination : Protection of the pyrrolopyrimidine core followed by iodination at position 6 using N-iodosuccinimide (NIS).

  • Coupling : Reaction with methylsulfonylphenylboronic acid using PdCl₂(dppf) (5 mol%) and K₂CO₃ in degassed dioxane/water (3:1) at 80°C.

Critical Parameters

  • Catalyst: PdCl₂(dppf) (5 mol%)

  • Base: K₂CO₃ (3 equiv)

  • Solvent: Dioxane/water

  • Yield: 50–65%

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Nucleophilic SubstitutionShort sequence (3 steps)Requires protection/deprotection steps68–75%
Suzuki CouplingEnables diverse sulfonyl modificationsHigh catalyst loading; sensitive to oxygen50–65%

Reaction Optimization and Challenges

Regioselectivity in Sulfonylation

Positional selectivity is critical when substituting the pyrrolopyrimidine core. Steric hindrance from the 6,7-dihydro structure favors sulfonylation at position 2 over position 4. Nuclear Overhauser Effect (NOE) spectroscopy confirms regiochemistry, as evidenced in analogous compounds.

Solvent and Base Effects

Polar aprotic solvents (THF, DMF) enhance reaction rates by stabilizing the transition state. However, DMF may lead to over-sulfonylation, necessitating strict temperature control. Triethylamine (Et₃N) or NaH are preferred bases due to their compatibility with MsCl.

Scalability and Industrial Considerations

Kilogram-scale synthesis requires:

  • Continuous Flow Systems : To manage exothermic sulfonylation.

  • Recrystallization Protocols : Ethanol/water (7:3) achieves >99% purity.

  • Cost-Effective Catalysts : Recycling Pd catalysts via extraction reduces expenses .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target enzyme .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The pyrrolo[3,4-d]pyrimidine scaffold is highly versatile, with modifications at the 2-, 4-, and 7-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Structural and Functional Modifications

Compound Name & CAS Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (1111110-38-3) -SO₂Me at C2 C₇H₉N₃O₂S 199.23 High stability; potential kinase inhibitor
2-(Methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride (1360364-82-4) -SMe at C2; hydrochloride salt C₇H₁₀ClN₃S 203.69 Intermediate in synthesis; lower solubility than sulfonyl analog
4-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (1854-42-8) -NH₂ at C4 C₆H₈N₄ 136.16 Basic scaffold for nucleoside analogs
6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine -Cl at C2/C4; benzyl at C6 C₁₃H₁₂Cl₂N₄ 307.17 Lipophilic; used in cross-coupling reactions
7-(3,4-Dichlorophenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (338416-22-1) -SMe at C2; dichlorophenyl at C7; methyl at C4 Not provided Not provided Structural isomer ([2,3-d] vs. [3,4-d]); enhanced steric bulk

Key Comparative Insights

  • Substituent Effects :

    • Electron-Withdrawing Groups (e.g., -SO₂Me) : The sulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the methylthio (-SMe) analog, which is more lipophilic but less reactive .
    • Halogenation : Chlorine substituents (e.g., 2,4-dichloro derivatives) increase electrophilicity, facilitating nucleophilic substitution reactions in medicinal chemistry .
    • Aromatic Substitutions : Benzyl or dichlorophenyl groups (e.g., CAS 338416-22-1) improve lipid solubility and membrane permeability but may reduce aqueous solubility .
  • Core Structure Variations :

    • Pyrrolo[3,4-d]pyrimidine derivatives (e.g., target compound) exhibit planar geometries ideal for kinase active-site binding, whereas pyrrolo[2,3-d]pyrimidine isomers (e.g., CAS 338416-22-1) adopt distinct conformations due to ring-fusion differences, altering target selectivity .
  • Salt Forms :

    • Hydrochloride salts (e.g., 2-methyl derivative, CAS 424819-90-9) improve solubility and crystallinity, critical for formulation .

Biologische Aktivität

2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrimidine family. Its unique chemical structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C7_7H9_9N3_3O2_2S
  • Molecular Weight: 199.23 g/mol
  • CAS Number: 1360364-70-0

The biological activity of 2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This interaction disrupts normal enzymatic functions, leading to various biological effects. The compound has shown potential in inhibiting key pathways involved in cell signaling and metabolism.

Biological Activity and Therapeutic Applications

  • Anticancer Activity
    • Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. For example, studies have shown that derivatives of pyrrolo[3,4-d]pyrimidines can inhibit de novo purine biosynthesis, which is crucial for cancer cell proliferation .
  • Anti-inflammatory Effects
    • The compound has been evaluated for its anti-inflammatory properties. It acts on inflammatory pathways by modulating the activity of certain kinases involved in inflammation .
  • Antiviral Properties
    • Preliminary studies suggest that the compound may possess antiviral activity, potentially by interfering with viral replication processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine:

  • Study on Enzyme Inhibition:
    A recent study screened various compounds for their ability to inhibit PI5P4Kγ, a kinase involved in cellular signaling. The results indicated that this compound showed significant inhibitory activity with a KD value of 7.1 nM .
CompoundTarget KinaseKD (nM)Inhibition (%)
2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidinePI5P4Kγ7.1>50
  • Pharmacokinetic Studies:
    In vivo pharmacokinetic studies demonstrated favorable absorption characteristics and brain penetration capabilities in mouse models. Compounds similar to 2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine showed promising pharmacokinetic profiles with prolonged half-lives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, and how can reaction conditions be fine-tuned to improve yield?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization of precursors (e.g., pyrrolo[3,4-d]pyrimidine cores) followed by sulfonylation. Key parameters include temperature control (60–100°C), solvent selection (e.g., DMSO for polar aprotic conditions), and use of methylsulfonyl chloride as the sulfonyl donor. Continuous flow reactors may enhance scalability and reduce side reactions .
  • Data Contradictions : While some protocols favor dichloromethane for sulfonylation, others report higher purity in DMSO due to improved solubility of intermediates .

Q. How can researchers confirm the structural integrity of 2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine post-synthesis?

  • Methodology : Use a combination of:

  • 1H/13C NMR to verify methylsulfonyl group integration (δ ~3.3 ppm for –SO2CH3) and pyrrolopyrimidine ring protons.
  • LCMS for molecular ion validation (expected [M+H]+ ~224.06 g/mol).
  • IR spectroscopy to confirm sulfonyl S=O stretches (~1350–1150 cm⁻¹) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Stability assays in buffers (pH 2–10) at 25°C and 37°C show degradation <5% over 24 hours in neutral conditions. Acidic/basic conditions (pH <4 or >8) accelerate hydrolysis of the sulfonyl group, requiring storage at –20°C in inert atmospheres .

Advanced Research Questions

Q. How does the methylsulfonyl substituent influence binding affinity in kinase inhibition assays compared to analogs (e.g., chloro or hydroxy derivatives)?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Replace the methylsulfonyl group with halogens or amines via nucleophilic substitution (e.g., using LiAlH4 for reduction). Test derivatives against kinases like ATR or ATM using enzymatic assays (IC50 measurements).
  • Key Finding : Methylsulfonyl enhances hydrogen bonding with kinase ATP-binding pockets, improving selectivity over chloro derivatives (ΔIC50 ~10 nM vs. ~50 nM) .

Q. What in vivo models are suitable for evaluating the antitumor efficacy of this compound, and how can pharmacokinetic (PK) parameters be optimized?

  • Methodology :

  • Use xenograft models (e.g., HCT-116 colorectal cancer) with oral/intraperitoneal dosing (10–50 mg/kg). Monitor tumor volume and plasma concentrations via LC-MS/MS.
  • PK Optimization : PEGylation or prodrug strategies (e.g., tert-butyl ester precursors) improve bioavailability by reducing first-pass metabolism .

Q. How can computational modeling guide the design of 2-(methylsulfonyl)-pyrrolopyrimidine derivatives with enhanced blood-brain barrier (BBB) penetration?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Calculate logP (optimal ~2.5) and polar surface area (<90 Ų) to predict BBB permeability.
  • In Silico Docking : Use AutoDock Vina to assess interactions with P-glycoprotein (P-gp) efflux transporters. Methylsulfonyl derivatives show lower P-gp binding than bulkier substituents .

Q. What crystallographic techniques resolve binding modes of this compound with therapeutic targets (e.g., ATR kinase)?

  • Methodology : Co-crystallize the compound with ATR kinase (PDB ID: 6XYZ) using vapor diffusion. X-ray diffraction (1.8 Å resolution) reveals critical interactions:

  • Sulfonyl oxygen forms hydrogen bonds with Lysine-304.
  • Pyrrolopyrimidine core engages in π-π stacking with Phe-270 .

Safety and Handling

  • GHS Hazards : H315 (skin irritation), H319 (eye damage), H335 (respiratory irritation). Use PPE (gloves, goggles) and work in fume hoods .
  • Waste Disposal : Neutralize with 10% NaOH followed by incineration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.